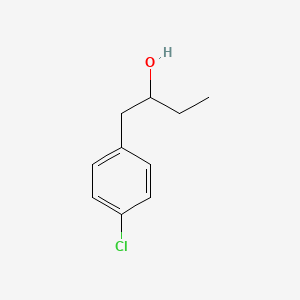

1-(4-Chlorophenyl)-2-butanol

Description

Propriétés

IUPAC Name |

1-(4-chlorophenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-2-10(12)7-8-3-5-9(11)6-4-8/h3-6,10,12H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUHTKQPVMDXCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=C(C=C1)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The ketone substrate undergoes adsorption onto the catalyst surface, followed by dissociation and sequential hydrogen transfer to the carbonyl carbon and oxygen. Common catalysts include palladium on carbon (Pd/C) and Raney nickel, with ethanol or tetrahydrofuran (THF) as solvents. Typical conditions involve pressures of 1–5 bar and temperatures of 25–50°C.

Optimization Data

| Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 5% Pd/C | Ethanol | 3 | 30 | 92 | 99 |

| Raney Ni | THF | 5 | 50 | 88 | 97 |

Key advantages include high selectivity and mild conditions. However, catalyst cost and handling pose scalability challenges.

Metal Hydride Reduction Using NaBH₄ or LiAlH₄

Metal hydrides offer a robust alternative for ketone reduction. Sodium borohydride () and lithium aluminum hydride () are widely employed, with the latter being more reactive toward sterically hindered ketones.

Procedural Details

-

: Effective in methanol or ethanol at 0–25°C. Limited to ketones without electron-withdrawing groups.

-

: Requires anhydrous diethyl ether or THF, with reactions conducted under reflux (40–66°C).

Comparative Performance

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Methanol | 25 | 78 | 95 | |

| Diethyl Ether | 40 | 95 | 98 |

While achieves higher yields, its moisture sensitivity necessitates stringent anhydrous conditions.

Enzymatic Reduction with Carbonyl Reductases

Biocatalytic methods using carbonyl reductases have emerged as sustainable alternatives. These enzymes, often derived from Lactobacillus kefir, selectively reduce ketones to chiral alcohols using nicotinamide coenzymes (NADPH).

Reaction Setup

-

Substrate : 1-(4-Chlorophenyl)-2-butanone (5–10% w/v in aqueous buffer).

-

Enzyme : Recombinant carbonyl reductase (0.5–2 mg/mL).

-

Coenzyme : NADPH (0.1–0.5 mM) regenerated via glucose dehydrogenase.

Performance Metrics

| Enzyme Source | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| L. kefir | 30 | 24 | 85 | >99 (S) |

| Engineered Variant | 37 | 12 | 91 | >99 (R) |

This method excels in stereoselectivity but faces hurdles in substrate solubility and enzyme cost.

Grignard Reaction with 4-Chlorophenylmagnesium Bromide

The Grignard reaction constructs the carbon skeleton by reacting 4-chlorophenylmagnesium bromide with epoxides or ketones.

Synthetic Pathway

-

Formation of Grignard Reagent :

-

Nucleophilic Attack on Ethylene Oxide :

Reaction Outcomes

| Epoxide | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ethylene Oxide | THF | 0 | 82 |

| Propylene Oxide | Et₂O | -20 | 75 |

Post-reaction hydrolysis and purification via distillation yield the target alcohol.

Hydroboration-Oxidation of 1-(4-Chlorophenyl)-1-Propene

Anti-Markovnikov addition of boron hydrides to alkenes, followed by oxidation, installs the hydroxyl group at the second carbon.

Procedure

-

Hydroboration :

-

Oxidation :

Efficiency Data

| Borane Reagent | Oxidation Time (h) | Yield (%) |

|---|---|---|

| BH₃·THF | 2 | 89 |

| 9-BBN | 4 | 93 |

This method offers regioselectivity but requires careful control of stoichiometry.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Catalytic Hydrogenation | 92 | 99 | High | Moderate |

| Reduction | 95 | 98 | Medium | Low (solvent recovery) |

| Enzymatic Reduction | 91 | 99 | Low | Low |

| Grignard Reaction | 82 | 95 | Medium | High (Mg waste) |

| Hydroboration-Oxidation | 93 | 97 | Medium | Moderate |

Catalytic hydrogenation and enzymatic reduction are optimal for high-purity applications, whereas hydroboration suits small-scale chiral synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Chlorophenyl)-2-butanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(4-chlorophenyl)-2-butanone using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: Further reduction can yield 1-(4-chlorophenyl)-2-butane.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products:

Oxidation: 1-(4-Chlorophenyl)-2-butanone.

Reduction: 1-(4-Chlorophenyl)-2-butane.

Substitution: 1-(4-Chlorophenyl)-2-chlorobutane or 1-(4-Chlorophenyl)-2-bromobutane.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(4-Chlorophenyl)-2-butanol has demonstrated potential as a pharmaceutical intermediate and in the development of bioactive compounds. Its structural features allow it to interact with biological systems effectively.

- Antimicrobial Activity : Research indicates that chlorinated compounds often exhibit enhanced antimicrobial properties. For instance, studies have shown that derivatives of chlorinated phenols can act against various bacterial strains, suggesting that 1-(4-Chlorophenyl)-2-butanol may also possess similar properties due to its structural characteristics .

- Pharmaceutical Intermediates : The compound serves as a precursor for synthesizing other biologically active molecules. Its ability to undergo various chemical transformations makes it valuable in the pharmaceutical industry for developing new drugs .

Synthetic Methodologies

1-(4-Chlorophenyl)-2-butanol is utilized in several synthetic routes due to its versatility:

- Chiral Synthesis : The compound can be optically resolved into its enantiomers, which is crucial for producing pharmaceuticals with specific biological activities. Techniques involving chiral amines or ionic liquids have been explored to enhance the efficiency of these resolutions .

- Reactions with Other Compounds : It can participate in various reactions, including nucleophilic substitutions and reductions, making it a useful building block in organic synthesis. Its chlorinated structure facilitates electrophilic aromatic substitution reactions, which are pivotal in synthesizing complex organic molecules .

Agricultural Chemistry

The compound's derivatives have found applications in agrochemicals:

- Pesticide Development : Compounds related to 1-(4-Chlorophenyl)-2-butanol are integral in the synthesis of pesticides such as fenvalerate and flucythrinate. These synthetic pyrethroids are known for their efficacy against a wide range of pests while being less harmful to non-target organisms compared to traditional pesticides .

- Bioefficacy Studies : Research has shown that esters derived from 1-(4-Chlorophenyl)-2-butanol exhibit enhanced bioactivity compared to their racemic counterparts. This increased efficacy is attributed to the specific spatial arrangement of atoms in the molecule, which affects how it interacts with biological targets .

Table 1: Summary of Applications

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several chlorinated compounds, including derivatives of 1-(4-Chlorophenyl)-2-butanol. The results indicated that certain modifications led to significant improvements in Minimum Inhibitory Concentration (MIC) values against common pathogens such as E. coli and C. albicans. This highlights the potential for developing new antimicrobial agents based on this compound's structure .

Mécanisme D'action

The mechanism of action of 1-(4-Chlorophenyl)-2-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes.

Comparaison Avec Des Composés Similaires

The following analysis compares 1-(4-Chlorophenyl)-2-butanol with structurally analogous compounds, focusing on molecular features, synthesis, and biological activity.

Structural Isomers and Derivatives

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Structural isomerism: 2-(4-Chlorophenyl)butan-2-ol shares the same molecular formula as 1-(4-Chlorophenyl)-2-butanol but differs in hydroxyl positioning, resulting in a tertiary alcohol versus a secondary alcohol. This impacts solubility and reactivity .

- Chain length and functional groups: 1-(4-Chlorophenyl)ethanol has a shorter carbon chain and a primary alcohol group, making it more reactive in esterification and oxidation reactions compared to secondary alcohols .

- Complex derivatives : Baytan demonstrates how additional functional groups (e.g., triazole) enhance bioactivity, as seen in its fungicidal applications .

Table 2: Cytotoxic Activity of 4-Chlorophenyl Derivatives

Key Findings :

- Chalcone derivatives with 4-chlorophenyl groups exhibit significant cytotoxic variability. The presence of extended aromatic systems (e.g., 4-tolylphenyl) enhances potency, suggesting that electronic and steric factors influence bioactivity .

- No direct cytotoxicity data exists for 1-(4-Chlorophenyl)-2-butanol, but its structural simplicity relative to chalcones may limit similar activity unless functionalized further.

Activité Biologique

1-(4-Chlorophenyl)-2-butanol is an organic compound with significant biological activity and applications in various fields, including medicinal chemistry and biochemistry. This compound features a chlorophenyl group attached to a butanol backbone, making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. This article provides a comprehensive overview of the biological activity of 1-(4-Chlorophenyl)-2-butanol, including its mechanisms of action, research findings, and case studies.

Chemical Structure

- IUPAC Name : 1-(4-chlorophenyl)butan-2-ol

- Molecular Formula : C10H13ClO

- InChI Key : DJUHTKQPVMDXCE-UHFFFAOYSA-N

The compound can be synthesized through various methods, including the reduction of 1-(4-chlorophenyl)-2-butanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in inert solvents like tetrahydrofuran or ethanol under controlled conditions.

Major Reactions

1-(4-Chlorophenyl)-2-butanol undergoes several reactions:

- Oxidation : Converts to 1-(4-chlorophenyl)-2-butanone.

- Reduction : Can yield 1-(4-chlorophenyl)-2-butane.

- Substitution : Hydroxyl group can be substituted with other functional groups.

The biological activity of 1-(4-Chlorophenyl)-2-butanol is primarily mediated through its interaction with specific molecular targets, such as enzymes or receptors. The compound's effects are linked to its ability to modulate enzyme activity or receptor binding, leading to alterations in cellular processes.

Pharmacological Studies

Research has highlighted the potential of 1-(4-Chlorophenyl)-2-butanol in various pharmacological contexts:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits moderate antimicrobial properties against certain bacterial strains. For instance, it has been tested against Mycobacterium tuberculosis (Mtb) with promising results .

- Enzyme Interactions : The compound has been used in studies exploring enzyme interactions and metabolic pathways. Its role as a potential inhibitor or modulator of specific enzymes has garnered attention in drug development.

Case Study 1: Antitubercular Activity

A study conducted at the National Institute of Allergy and Infectious Diseases evaluated the efficacy of various compounds against Mtb. Among these, 1-(4-Chlorophenyl)-2-butanol was identified as having moderate activity in multiple media conditions, suggesting its potential as a lead compound for further development against tuberculosis .

Case Study 2: Estrogen Receptor Modulation

In a screening involving ToxCast chemicals, 1-(4-Chlorophenyl)-2-butanol was assessed for its estrogen receptor transactivation activity. The results indicated that it could act as a modulator of estrogenic effects, which is significant for understanding its implications in endocrine disruption .

Comparison with Related Compounds

| Compound | Type | Key Differences |

|---|---|---|

| 1-(4-Chlorophenyl)-2-butanone | Ketone analog | Contains a carbonyl group instead of hydroxyl. |

| 1-(4-Chlorophenyl)-2-butane | Fully reduced analog | Lacks the hydroxyl group entirely. |

| 1-(4-Chlorophenyl)-2-chlorobutane | Substituted derivative | Hydroxyl group replaced by chlorine. |

The unique functional group arrangement in 1-(4-Chlorophenyl)-2-butanol imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Q & A

Q. What are the recommended synthetic routes for 1-(4-Chlorophenyl)-2-butanol, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via Grignard addition using 4-chlorophenylmagnesium bromide and 2-butanone, followed by acid quenching and purification. Yield optimization involves controlling reaction temperature (0–5°C), using anhydrous solvents (e.g., THF or diethyl ether), and ensuring stoichiometric excess of the Grignard reagent. Alternative routes include catalytic hydrogenation of 1-(4-Chlorophenyl)-2-butanone using palladium on carbon (Pd/C) under hydrogen gas . For greener synthesis, biocatalytic approaches (e.g., ketoreductases) can reduce enantioselectivity challenges and improve sustainability .

Q. What spectroscopic and crystallographic methods are most effective for characterizing 1-(4-Chlorophenyl)-2-butanol?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the hydroxyl group (-OH) at C2 and the 4-chlorophenyl moiety. Compare chemical shifts with analogs (e.g., 4-Phenyl-2-butanol, δ 1.5–1.7 ppm for CH groups) .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and bond angles. For example, similar chlorophenyl derivatives show dihedral angles of 5–10° between the aromatic ring and alcohol group .

- IR Spectroscopy : Validate the hydroxyl stretch (3200–3600 cm) and C-Cl absorption (600–800 cm) .

Q. What are the key considerations for determining the aqueous solubility of 1-(4-Chlorophenyl)-2-butanol, and how can experimental data discrepancies be addressed?

- Methodological Answer : Use shake-flask methods with HPLC quantification to measure solubility in buffered solutions (pH 7.4). Discrepancies may arise from impurities or polymorphism; cross-validate with computational models (e.g., Hansen solubility parameters). Reference solubility databases like the Handbook of Aqueous Solubility Data for structurally related compounds (e.g., chlorophenyl alcohols) .

Q. What are the best practices for handling and storing 1-(4-Chlorophenyl)-2-butanol to ensure stability and prevent degradation?

- Methodological Answer : Store in airtight, amber glass containers under inert gas (N or Ar) at –20°C to prevent oxidation. Handle in fume hoods with PPE (gloves, goggles) due to potential irritancy. Regulatory guidelines for chlorinated compounds (e.g., Japan’s "First Class Specific Chemical Substances" laws) may require additional documentation .

Advanced Research Questions

Q. How can researchers resolve the enantiomers of 1-(4-Chlorophenyl)-2-butanol, and what chiral analysis techniques are recommended?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) mobile phase. Retention times can be compared to racemic standards.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer, enabling separation. For example, Pseudomonas cepacia lipase achieves >90% enantiomeric excess (ee) for similar secondary alcohols .

- X-ray Diffraction : Assign absolute configuration via anomalous scattering in single crystals .

Q. What computational approaches are suitable for predicting the reactivity and interaction mechanisms of 1-(4-Chlorophenyl)-2-butanol with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the hydroxyl group’s electron density influences hydrogen bonding with enzymes .

- Molecular Docking : Use AutoDock Vina to model interactions with cytochrome P450 enzymes. Validate with MD simulations to assess binding stability .

Q. How to design structure-activity relationship (SAR) studies for derivatives of 1-(4-Chlorophenyl)-2-butanol to enhance pharmacological properties?

- Methodological Answer :

- Derivatization : Introduce substituents at C2 (e.g., alkyl chains) or the aromatic ring (e.g., electron-withdrawing groups). Synthesize analogs like 1-(4-Chlorophenyl)-2-butanone or halogenated variants .

- Bioactivity Assays : Test antibacterial activity via microbroth dilution (MIC values) or enzyme inhibition (e.g., COX-2) using fluorometric assays. Compare with parent compound .

Q. What in vitro models are appropriate for assessing the metabolic pathways of 1-(4-Chlorophenyl)-2-butanol in biological systems?

- Methodological Answer :

- Hepatocyte Microsomes : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Identify metabolites via LC-MS/MS. Monitor hydroxylation or glucuronidation pathways.

- CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4’s BFC assay) to assess isoform-specific interactions .

Data Contradictions and Validation

- Solubility Discrepancies : Cross-reference experimental solubility with computational predictions (e.g., logP values from PubChem) and adjust for temperature/pH effects .

- Stereochemical Ambiguities : Validate enantiomeric purity via polarimetry and circular dichroism (CD) if X-ray data are unavailable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.